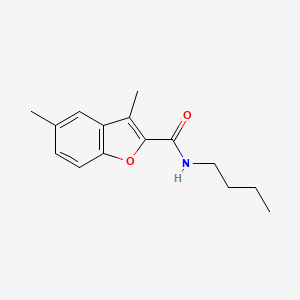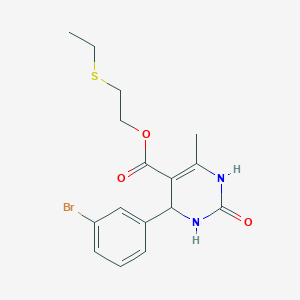
2-(2-ethoxyphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-ethoxyphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide is a chemical compound that has been extensively studied in scientific research. It is commonly referred to as 'compound X' in literature. This compound has shown potential in various fields of research, including medicinal chemistry, pharmacology, and biochemistry.
Applications De Recherche Scientifique
2-(2-ethoxyphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. The compound has also been investigated for its antimicrobial and antifungal properties.
Mécanisme D'action
The exact mechanism of action of 2-(2-ethoxyphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide is not fully understood. However, it is believed to exert its pharmacological effects through the inhibition of specific enzymes and signaling pathways. The compound has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators. It also inhibits the activity of phosphodiesterase (PDE) enzymes, which regulate cyclic nucleotide levels in cells. These effects contribute to the anti-inflammatory and analgesic properties of the compound.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been demonstrated to reduce inflammation and pain in animal models of arthritis and other inflammatory diseases. The compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases. Additionally, it has been shown to have antimicrobial and antifungal properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(2-ethoxyphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide in lab experiments is its well-documented pharmacological effects. The compound has been extensively studied and its mechanism of action is relatively well-understood. Additionally, the compound is readily available and relatively easy to synthesize.
One of the limitations of using this compound in lab experiments is its potential toxicity. The compound has been shown to have cytotoxic effects in some cell lines, and caution should be exercised when handling and working with this compound. Additionally, the compound's solubility and stability may vary depending on the experimental conditions.
Orientations Futures
There are several potential future directions for research on 2-(2-ethoxyphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide. One area of interest is the development of more potent and selective analogs of the compound for use in drug discovery. Additionally, the compound's potential as a therapeutic agent for various diseases, including cancer and neurological disorders, warrants further investigation. The compound's antimicrobial and antifungal properties also present opportunities for research in the field of infectious disease. Finally, the compound's mechanism of action and effects on specific enzymes and signaling pathways could be further elucidated through biochemical and molecular studies.
Méthodes De Synthèse
The synthesis of 2-(2-ethoxyphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide involves the reaction of 2-(2-ethoxyphenoxy)acetic acid with 2-methyl-4-nitroaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction yields the desired compound as a yellow solid, which can be purified by recrystallization.
Propriétés
IUPAC Name |
2-(2-ethoxyphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-3-23-15-6-4-5-7-16(15)24-11-17(20)18-14-9-8-13(19(21)22)10-12(14)2/h4-10H,3,11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHSKJHPEZMSHSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(4-methoxyphenyl)-2,4-dimethyl-5,6-dihydro-4H-furo[2',3':3,4]cyclohepta[1,2-b][1]benzofuran](/img/structure/B4899418.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B4899433.png)
![N-ethyl-N-[2-(1H-pyrazol-1-yl)ethyl]-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4899443.png)
![2-({4-allyl-5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4899447.png)

![N-[4-(1-piperidinylmethyl)phenyl]hexanamide](/img/structure/B4899461.png)




![2-[5-(2,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4899507.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-thiophenecarboxamide](/img/structure/B4899509.png)
![methyl [2-methyl-4-(1-piperidinylmethyl)-1,3-dioxolan-2-yl]acetate](/img/structure/B4899514.png)